molecular formula C24H25N3O4S B11464207 ethyl [5-(2,5-dimethylthiophen-3-yl)-1,3-dimethyl-2,4-dioxo-6-phenyl-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]acetate

ethyl [5-(2,5-dimethylthiophen-3-yl)-1,3-dimethyl-2,4-dioxo-6-phenyl-1,2,3,4-tetrahydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]acetate

Cat. No.: B11464207
M. Wt: 451.5 g/mol
InChI Key: POWCGHDFGAQADH-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(2,5-DIMETHYLTHIOPHEN-3-YL)-1,3-DIMETHYL-2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ACETATE is a complex organic compound that features a pyrrolopyrimidine core with various substituents, including a thiophene ring

Preparation Methods

The synthesis of ETHYL 2-[5-(2,5-DIMETHYLTHIOPHEN-3-YL)-1,3-DIMETHYL-2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ACETATE involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation of thiophene with methyl ethyl ketone in the presence of a catalyst . The resulting intermediate is then subjected to further reactions to introduce the pyrrolopyrimidine core and other substituents. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[5-(2,5-DIMETHYLTHIOPHEN-3-YL)-1,3-DIMETHYL-2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(2,5-DIMETHYLTHIOPHEN-3-YL)-1,3-DIMETHYL-2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[5-(2,5-DIMETHYLTHIOPHEN-3-YL)-1,3-DIMETHYL-2,4-DIOXO-6-PHENYL-1H,2H,3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-7-YL]ACETATE include other thiophene derivatives and pyrrolopyrimidine compounds. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. Examples include 3-acetyl-2,5-dimethylthiophene and other pyrrolopyrimidine derivatives .

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

ethyl 2-[5-(2,5-dimethylthiophen-3-yl)-1,3-dimethyl-2,4-dioxo-6-phenylpyrrolo[2,3-d]pyrimidin-7-yl]acetate

InChI

InChI=1S/C24H25N3O4S/c1-6-31-18(28)13-27-21(16-10-8-7-9-11-16)19(17-12-14(2)32-15(17)3)20-22(27)25(4)24(30)26(5)23(20)29/h7-12H,6,13H2,1-5H3

InChI Key

POWCGHDFGAQADH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C2=C1N(C(=O)N(C2=O)C)C)C3=C(SC(=C3)C)C)C4=CC=CC=C4

Origin of Product

United States

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